molecular formula C13H19BFNO2 B1397087 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1227210-37-8

6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1397087
CAS No.: 1227210-37-8
M. Wt: 251.11 g/mol
InChI Key: RCRQHOCOLMHIIJ-UHFFFAOYSA-N
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Description

“6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound. It is a boric acid ester intermediate with a benzene ring .


Synthesis Analysis

The compound can be obtained through a series of substitution reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .


Molecular Structure Analysis

The molecular structures of the compounds are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a series of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are revealed through DFT, including the molecular electrostatic potential and frontier molecular orbitals .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Structural Analysis : This compound and its derivatives are primarily used in synthesis and structural analysis. For instance, Wu et al. (2021) synthesized related compounds and characterized their structures using various spectroscopic methods and X-ray diffraction. They also employed Density Functional Theory (DFT) calculations for comparative analysis of spectroscopic data and molecular structures (Wu, Chen, Chen, & Zhou, 2021).
  • Crystallographic Studies : Similar compounds have been studied for their crystallographic properties. Huang et al. (2021) focused on the crystallographic and conformational analyses of boric acid ester intermediates, utilizing DFT to investigate their molecular electrostatic potential and frontier molecular orbitals (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Fluorescence Probes and Detection Applications

  • Fluorescence Probes for Hydrogen Peroxide Detection : Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using similar compounds for detecting hydrogen peroxide. These probes exhibited various fluorescence responses upon interaction with hydrogen peroxide, demonstrating their potential in sensitive detection applications (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Energy and Battery Applications

  • Boron-Based Anion Acceptors for Batteries : Kucuk and Abe (2020) examined compounds similar to 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline as electrolyte additives in fluoride shuttle batteries. They explored how the acidity strength of the borates affects the electrochemical compatibility of BiF3, revealing insights into their application in battery technology (Kucuk & Abe, 2020).

Explosive Detection

  • Hydrogen Peroxide Vapor Detection : Fu et al. (2016) utilized similar compounds in developing an organic thin-film fluorescence probe for detecting hydrogen peroxide vapor, a key compound in peroxide-based explosives. They demonstrated that these probes exhibit fast deboronation velocity in H2O2 vapor, offering a potential application in explosive detection (Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, & Cheng, 2016).

Properties

IUPAC Name

6-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-8-9(6-7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRQHOCOLMHIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101141082
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227210-37-8
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227210-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101141082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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